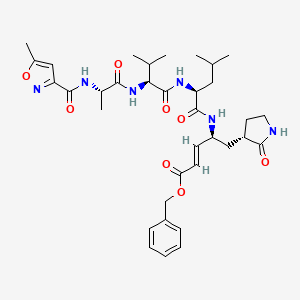
Mpro inhibitor N3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MPro N3 is a compound that has gained significant attention due to its role as an inhibitor of the main protease (MPro) of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This protease is essential for the replication of the virus, making MPro N3 a crucial target for antiviral drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MPro N3 involves a multi-step process. The key step is the formation of a covalent bond between the inhibitor and the cysteine residue in the active site of the protease. This is typically achieved through a Michael addition reaction, where the inhibitor acts as a Michael acceptor .
Industrial Production Methods: Industrial production of MPro N3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: MPro N3 primarily undergoes covalent bonding reactions with the cysteine residue in the active site of the protease. This reaction is facilitated by the presence of a Michael acceptor group in the inhibitor .
Common Reagents and Conditions: The common reagents used in the synthesis of MPro N3 include various organic solvents, catalysts, and protective groups to ensure selective reactions. The reaction conditions typically involve controlled temperatures and pH to optimize the yield .
Major Products Formed: The major product formed from the reaction of MPro N3 with the protease is a covalent enzyme-inhibitor complex. This complex effectively inhibits the activity of the protease, thereby preventing viral replication .
Scientific Research Applications
MPro N3 has been extensively studied for its potential as an antiviral agent against SARS-CoV-2. It has shown promising results in inhibiting viral replication in vitro and in vivo. Additionally, MPro N3 is being explored for its potential use in combination therapies with other antiviral drugs to enhance efficacy .
In the field of chemistry, MPro N3 serves as a model compound for studying covalent enzyme inhibition mechanisms. In biology and medicine, it is used to understand the molecular interactions between inhibitors and viral proteases, providing insights for the development of new antiviral drugs .
Mechanism of Action
MPro N3 exerts its effects by covalently binding to the cysteine residue in the active site of the SARS-CoV-2 main protease. This binding inhibits the protease’s activity, preventing the cleavage of viral polyproteins necessary for viral replication. The molecular target of MPro N3 is the catalytic dyad of the protease, consisting of histidine and cysteine residues .
Comparison with Similar Compounds
MPro N3 is unique compared to other similar compounds due to its high specificity and potency as an inhibitor of the SARS-CoV-2 main protease. Similar compounds include GC376 and X77, which also target the main protease but differ in their binding mechanisms and efficacy .
List of Similar Compounds:- GC376
- X77
- ML188
MPro N3 stands out due to its covalent binding mechanism, which provides a more durable inhibition compared to non-covalent inhibitors .
Properties
Molecular Formula |
C35H48N6O8 |
|---|---|
Molecular Weight |
680.8 g/mol |
IUPAC Name |
benzyl (E,4S)-4-[[(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2S)-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]propanoyl]amino]butanoyl]amino]pentanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate |
InChI |
InChI=1S/C35H48N6O8/c1-20(2)16-27(39-35(47)30(21(3)4)40-31(43)23(6)37-34(46)28-17-22(5)49-41-28)33(45)38-26(18-25-14-15-36-32(25)44)12-13-29(42)48-19-24-10-8-7-9-11-24/h7-13,17,20-21,23,25-27,30H,14-16,18-19H2,1-6H3,(H,36,44)(H,37,46)(H,38,45)(H,39,47)(H,40,43)/b13-12+/t23-,25-,26+,27-,30-/m0/s1 |
InChI Key |
IDBWWEGDLCFCTD-VNEMRZQUSA-N |
Isomeric SMILES |
CC1=CC(=NO1)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C[C@@H]2CCNC2=O)/C=C/C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC2CCNC2=O)C=CC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


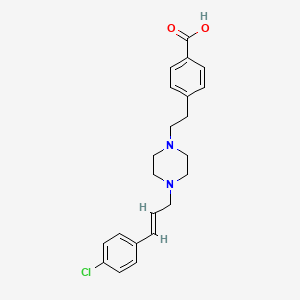
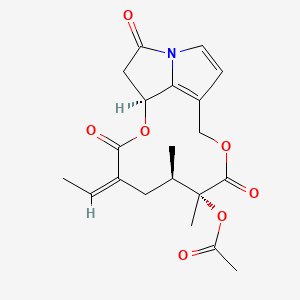

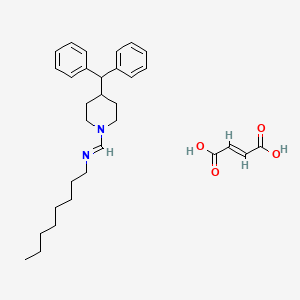
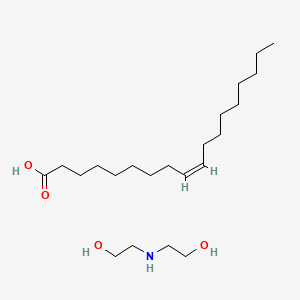
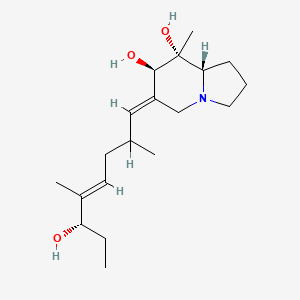
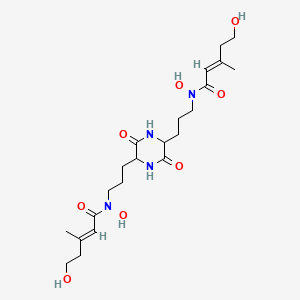
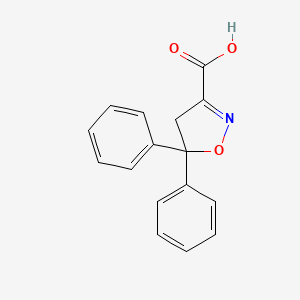
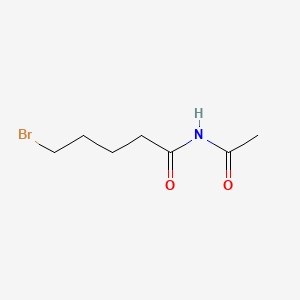
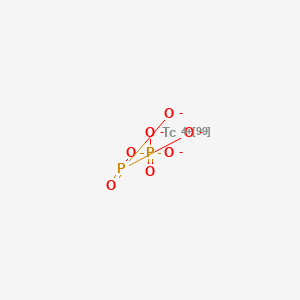

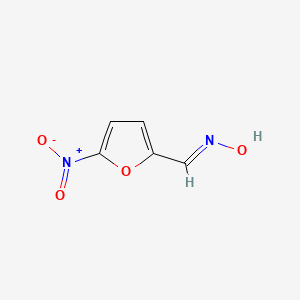
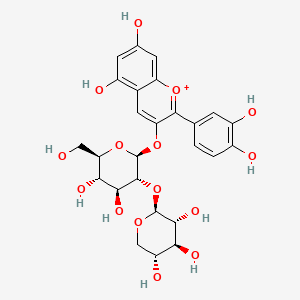
![(1S,13S)-7-chloro-15-methyl-10-azatetracyclo[11.3.1.02,11.04,9]heptadeca-2,4(9),5,7,10,14-hexaen-3-amine](/img/structure/B1239718.png)
